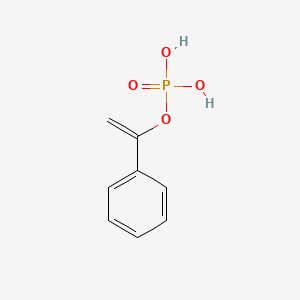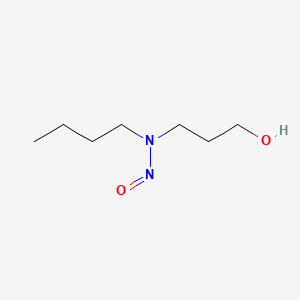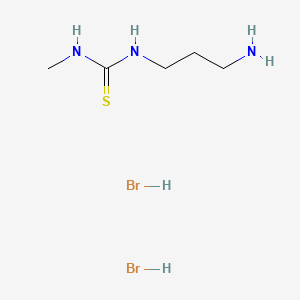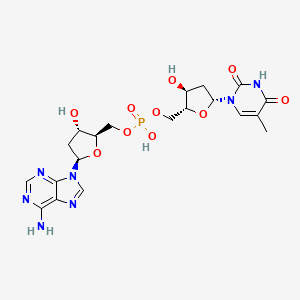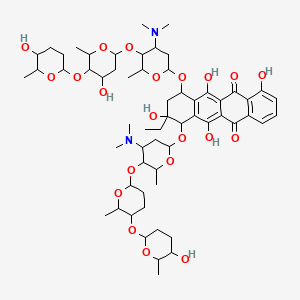![molecular formula C14H15NO5 B1226554 ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate CAS No. 6609-98-9](/img/structure/B1226554.png)
ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(1,3-benzodioxol-5-yl)-1-oxoprop-2-enyl]amino]acetic acid ethyl ester is a N-acyl-amino acid.
Scientific Research Applications
1. Vinylphosphonium Salt Mediated Reactions
Research shows that ethyl derivatives, similar to ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate, participate in vinylphosphonium salt mediated reactions. These reactions can produce various compounds, such as 3-methyl-2H-1,4-benzoxazin-2-one derivatives, offering potential pathways for synthesizing complex organic compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
2. Synthesis of 1,3,4-Oxadiazolyl-2-Acetic Acids
Ethyl derivatives, akin to the compound , are used in the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids. These acids often possess anti-inflammatory and analgesic activities and are used in the synthesis of new beta-lactam antibiotics (Janda, 2001).
3. Asymmetric Intramolecular Michael Reaction
This compound can potentially be used in asymmetric intramolecular Michael reactions. This process is valuable for constructing chiral building blocks for alkaloid synthesis, producing compounds with moderate to excellent optical yields (Hirai, Terada, Yamazaki, & Momose, 1992).
4. Enzymatic Kinetic Resolution
Ethyl 1,4-benzodioxan-2-carboxylate, a structurally related compound, is used in the production of drug doxazosin mesylate. It undergoes lipase-catalyzed transesterification reactions for kinetic resolution, demonstrating the potential application of similar ethyl derivatives in pharmaceutical synthesis (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
5. Synthesis of Glycine Ester Derivatives
Ethyl derivatives, similar in structure to this compound, have been synthesized via Ugi four component reactions. These reactions produce glycine ester derivatives, which are significant in various chemical and pharmaceutical applications (Ganesh, Saha, Zuckermann, & Sáha, 2017).
properties
CAS RN |
6609-98-9 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate |
InChI |
InChI=1S/C14H15NO5/c1-2-18-14(17)8-15-13(16)6-4-10-3-5-11-12(7-10)20-9-19-11/h3-7H,2,8-9H2,1H3,(H,15,16)/b6-4+ |
InChI Key |
WYFWERIPJKVISX-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
SMILES |
CCOC(=O)CNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCOC(=O)CNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopentylacetic acid [2-[(3-chloro-9,10-dioxo-2-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1226472.png)
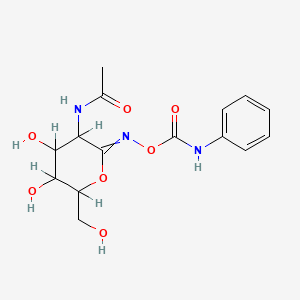
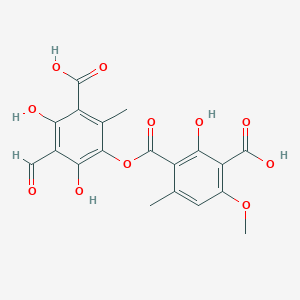


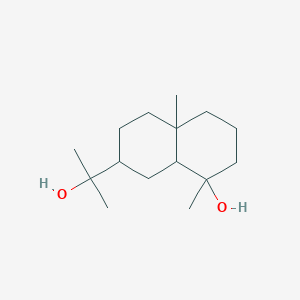
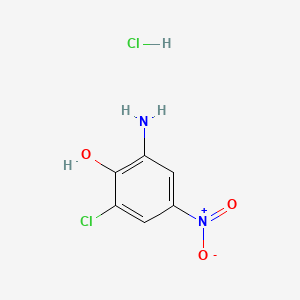
![3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine](/img/structure/B1226483.png)
